s-(4-Nitrophenyl)thiohydroxylamine
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Description
S-(4-Nitrophenyl)thiohydroxylamine is a chemical compound with the molecular formula C6H6N2O2S . It contains 17 bonds in total, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . This compound has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .Molecular Structure Analysis
In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the title compound is markedly different from that of its morpholine analogue .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.19 g/mol. More detailed physical and chemical properties like melting point, boiling point, density, etc., can be found in specialized chemical databases .Mechanism of Action
Future Directions
Properties
CAS No. |
5147-64-8 |
---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
S-(4-nitrophenyl)thiohydroxylamine |
InChI |
InChI=1S/C6H6N2O2S/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 |
InChI Key |
BKQYUKBIYBVNDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SN |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SN |
5147-64-8 | |
Origin of Product |
United States |
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